

1-Methyl-2-phenylindole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **1-Methyl-2-phenylindole**

Cat. No.: **B182965**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of **1-Methyl-2-phenylindole**. It includes a summary of its core chemical and physical characteristics, detailed experimental protocols for its synthesis and property determination, and a visualization of its application in a key biochemical assay. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Physicochemical Properties

1-Methyl-2-phenylindole is a heterocyclic aromatic organic compound with the molecular formula C₁₅H₁₃N.^{[1][2][3]} It presents as a white to light yellow or pale green to pale cream crystalline powder.^[4] This compound is a derivative of indole, featuring a methyl group at the nitrogen atom and a phenyl group at the 2-position, making it a valuable reagent and intermediate in organic synthesis.^[5]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **1-Methyl-2-phenylindole**.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₃ N	[1][2][6]
Molecular Weight	207.27 g/mol	[1][2][6]
Melting Point	98-100 °C	[4]
Boiling Point	336.3 °C (estimate)	[4]
Solubility	Sparingly soluble in water (0.6 µg/mL at pH 7.4)	[1][7]
Soluble in organic solvents		
Vapor Pressure	1.17 x 10 ⁻⁵ mmHg at 25°C	[4]
Flash Point	184.1 °C	[4]
Density	1.088 g/cm ³ (estimate)	[4]
Refractive Index	1.5720 (estimate)	[4]
XLogP3-AA (Calculated)	4.1	[1]

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties of **1-Methyl-2-phenylindole** are outlined below.

Synthesis Protocol: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles.^[8] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.^{[9][10]}

Materials:

- N-methyl-N-phenylhydrazine
- Acetophenone

- Anhydrous Zinc Chloride ($ZnCl_2$) or Polyphosphoric acid (PPA)
- Ethanol
- Toluene
- Hydrochloric Acid (HCl)
- Sodium Bicarbonate ($NaHCO_3$) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Recrystallization apparatus or column chromatography setup

Procedure:

- Phenylhydrazone Formation: In a round-bottom flask, dissolve N-methyl-N-phenylhydrazine (1 equivalent) and acetophenone (1 equivalent) in ethanol. Add a catalytic amount of hydrochloric acid and stir the mixture at room temperature for 1-2 hours. The formation of the N-methyl-N-phenylhydrazone of acetophenone can be monitored by Thin Layer Chromatography (TLC).
- Solvent Removal: Once the hydrazone formation is complete, remove the ethanol under reduced pressure using a rotary evaporator.
- Cyclization: To the resulting crude hydrazone, add toluene and a Lewis acid catalyst such as anhydrous zinc chloride (1.5 equivalents) or polyphosphoric acid.
- Reflux: Heat the mixture to reflux (approximately 110 °C for toluene) for 2-4 hours.^[8] The progress of the cyclization to **1-Methyl-2-phenylindole** should be monitored by TLC.

- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the reaction and dissolve the catalyst. Transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3 x 50 mL). Combine the organic layers.
- Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude **1-Methyl-2-phenylindole** by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield the pure product.

Physicochemical Property Determination Protocols

1. Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the purified, dry crystalline **1-Methyl-2-phenylindole** is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is raised slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.
2. Solubility Determination: Qualitative solubility can be assessed by adding a small amount of **1-Methyl-2-phenylindole** to various solvents (e.g., water, ethanol, acetone, dichloromethane) at room temperature and observing its miscibility. For quantitative determination, a saturated solution is prepared by adding an excess of the compound to a known volume of solvent (e.g., water at pH 7.4). The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of **1-Methyl-2-phenylindole** in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
3. Octanol-Water Partition Coefficient (LogP) Determination (Shake Flask Method): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[\[11\]](#)

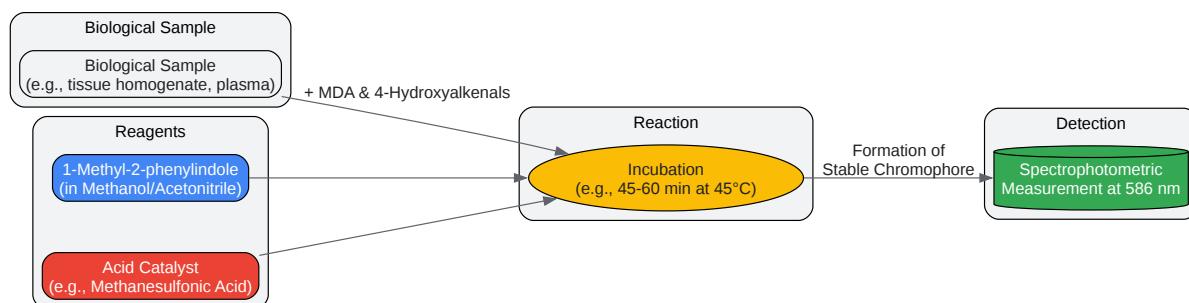
- Prepare a phosphate buffer solution (pH 7.4) and saturate it with 1-octanol. Also, saturate 1-octanol with the buffer.
- Dissolve a precisely weighed amount of **1-Methyl-2-phenylindole** in either the presaturated 1-octanol or the presaturated buffer.
- Mix known volumes of the 1-octanol solution and the aqueous buffer in a separatory funnel.
- Shake the funnel for a predetermined time (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
- Allow the two phases to separate completely.
- Carefully collect samples from both the 1-octanol and the aqueous layers.
- Determine the concentration of **1-Methyl-2-phenylindole** in each phase using HPLC with UV detection.
- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[\[11\]](#)

4. pKa Determination (Potentiometric Titration): The pKa value indicates the strength of an acid or base. For a basic compound like **1-Methyl-2-phenylindole**, the pKa of its conjugate acid is determined.

- Dissolve a precise amount of **1-Methyl-2-phenylindole** in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.
- Use a calibrated pH meter with an electrode suitable for the chosen solvent system.
- Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
- Record the pH of the solution after each addition of the titrant.
- Plot the pH versus the volume of titrant added.
- The pKa is the pH at the half-equivalence point, where half of the **1-Methyl-2-phenylindole** has been protonated. This corresponds to the inflection point of the titration curve.

Key Applications and Visualizations

1-Methyl-2-phenylindole is a crucial chromogenic reagent in the colorimetric assay for lipid peroxidation. It reacts with malondialdehyde (MDA) and 4-hydroxyalkenals, which are products of lipid peroxidation, to form a stable chromophore with a maximum absorbance at 586 nm.[12][13][14] This reaction provides a reliable method for quantifying oxidative stress in biological samples.



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Workflow for the colorimetric assay of lipid peroxidation using **1-Methyl-2-phenylindole**.

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